Methoprotryne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

320 mg/l water @ 20 °C

450 g/l acetone @ 20 °C

650 g/l dichloromethane @ 20 °C

5 g/l hexane @ 20 °C

400 g/l methanol @ 20 °C

150 g/l octan-1-ol @ 20 °C

380 g/l toluene @ 20 °C

Canonical SMILES

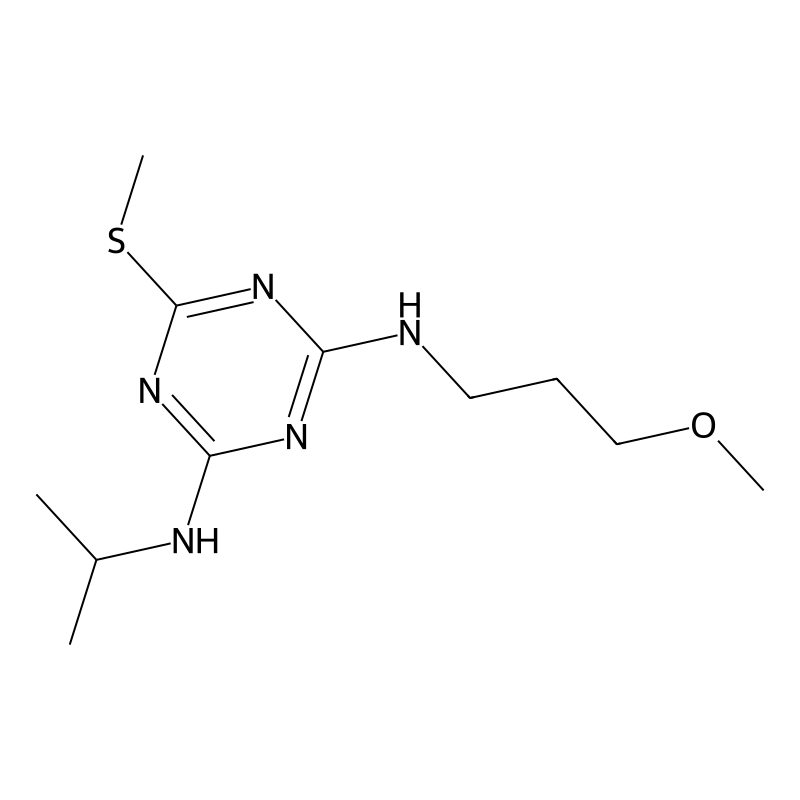

Methoprotryne is a chemical compound with the molecular formula and a CAS Registry Number of 841-06-5. It is primarily recognized as an obsolete post-emergence herbicide that was utilized to control a variety of weeds in cereal crops, such as wheat. The compound belongs to the class of triazine herbicides, which are known for their effectiveness in inhibiting weed growth by targeting specific biochemical pathways in plants .

- Methoprotryne can be harmful if swallowed or inhaled [].

- It can cause skin and eye irritation [].

- Research on methoprotryne's safety focuses on its potential impact on human health and the environment [].

Please Note:

- Information on the synthesis and specific properties of methoprotryne might be restricted due to its commercial significance.

- In-depth analysis of its structure and mechanism of action requires advanced scientific knowledge.

- Safety information on this page is for informational purposes only and should not be taken as medical advice. Always refer to official safety data sheets (SDS) for specific handling procedures.

As a herbicide, Methoprotryne exhibits selective biological activity against annual broad-leaved and grass weeds. Its mechanism involves inhibiting photosynthesis by interfering with electron transport in chloroplasts, which ultimately leads to plant death. While effective in its role as a herbicide, Methoprotryne's use has diminished due to environmental and health concerns associated with triazine herbicides .

Research into the interactions of Methoprotryne with biological systems has revealed its potential effects on both target weeds and non-target organisms. Studies have shown that while it effectively controls certain weed species, it may also pose risks to beneficial flora and fauna within agricultural ecosystems. Understanding these interactions is crucial for assessing the environmental impact of former herbicides like Methoprotryne .

Methoprotryne shares similarities with other triazine herbicides, including:

- Atrazine: Known for its widespread use in corn production; it inhibits photosynthesis similar to Methoprotryne.

- Simazine: Utilized for weed control in various crops; it has a similar mechanism of action.

- Prometryn: Another triazine herbicide that acts on photosynthetic pathways.

Comparison TableCompound Chemical Formula Mechanism of Action Current Status Methoprotryne Inhibits photosynthesis Obsolete Atrazine Inhibits photosynthesis Widely used Simazine Inhibits photosynthesis Restricted use Prometryn Inhibits photosynthesis Limited availability

| Compound | Chemical Formula | Mechanism of Action | Current Status |

|---|---|---|---|

| Methoprotryne | Inhibits photosynthesis | Obsolete | |

| Atrazine | Inhibits photosynthesis | Widely used | |

| Simazine | Inhibits photosynthesis | Restricted use | |

| Prometryn | Inhibits photosynthesis | Limited availability |

Methoprotryne is unique due to its specific structure and historical application profile, which has led to its classification as obsolete compared to other triazine compounds that continue to be utilized under regulated conditions .

Color/Form

Colorless powde

XLogP3

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/

Vapor Pressure

2.85X10-7 mm Hg @ 20 °C

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

HERBICIDES

Methods of Manufacturing

46 parts of cyanuric chloride are dissolved in 300 parts of chlorobenzene. Then, at -15 °C to -5 °C, first 14 parts of isopropylamine dissolved in 22 parts of water and then 10 parts of sodium hydroxide dissolved in 40 parts of water are added dropwise. The whole is stirred until the reaction mixture has a neutral reaction, any traces of precipitated 2-chloro-4,6-bis-isopropylamino-s-triazine are removed and then, at room temp, 23 parts of gamma-methyoxy-propylamine in 46 parts of water and afterwards 10 parts of sodium hydroxide in 40 parts of water are added. The whole is stirred at 40 °C to 50 °C until the reaction mixture has a neutral reaction. The chlorobenzene is eliminated by steam distillation whereupon the difficultly soluble 2-chloro-4-isopropylamino-6-(gamma-methosy-propylamino)-s-triazine can be filtered off under suction and recrystallized. 26 parts of 2-chloro-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine are mixed with 100 ml of concentrated aq potassium hydrosulfide soln and stirred until a practically clear soln is obtained. The mixture is then neutralized with acetic acid whereby precipitation of the resulting 2-mercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine occurs. The crystalline product is separated by filtration and washed with cold water. 2.3 parts of sodium are dissolved in 200 parts of anhydrous methanol and then 25.7 parts of 2-mercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine are added. 20 parts of methyl iodide are then added dropwise and the reaction mixture is stirred at 40 °C to 50 °C until it has a neutral reaction. The solvent is then distilled off, the residue is taken up in benzene, the soln is washed with 2N caustic soda lye and with water, the benzene is eliminated and the 2-methylmercapto-4-isopropylamino-6-(gamma-methoxy-propylamino)-s-triazine is recrystallized from petroleum ether.

General Manufacturing Information

INTRODUCED IN 1965 BY GEIGY. SWISS PATENT 394,704; BRITISH PATENT 927,348; US PATENT 3,326,914.

Good compatibility with other wettable-powder herbicides.

Discontinued 1984 by Ciba-Geigy Ltd.

CROP ROTATION RESTRICTIONS OR PRECAUTIONS USUALLY ARE NOT REQUIRED BECAUSE OF THE SHORTER RESIDUAL LIFE & ALSO BECAUSE OF THE MUCH GREATER SAFETY MARGIN WHICH MANY SENSITIVE PLANTS HAVE TO METHYLTHIOTRIAZINES COMPARED TO CHLORO OR METHOXYTRIAZINES.

Analytic Laboratory Methods

Nine 1,3,5-triazines, one of which was methoprotryne, were separated by thin-layer chromatography. 2-Chloro-1,3,5-triazines were separated from 6-methylthio-1,3,5-triazines with a solvent system of hexane-ethanol on silica gel GF 254 or hexane-ethanol on a mixt of silica gel GF 254 & cellulose MN 300. The 2-chloro- & 6-methylthio-1,3,5-triazines were then individually separated. Visualization was accomplished by 1 of 3 methods, fluorescence inhibition under UV light @ 254 nm, chlorination followed by spraying with benzidine in ethanol, or spraying with silver nitrate in water followed by sodium fluorescein.

RESIDUES MAY BE DETERMINED BY GLC (K RAMSTEINER ET AL, J ASSOC OFF CHEM, 1974, 57, 192). PARTICULARS ARE AVAILABLE FROM CIBA-GEIGY AG.

Product analysis is by gas-liq chromatography (CIPAC Handbook, 1980, 1A, 1302).

For more Analytic Laboratory Methods (Complete) data for METHOPROTRYNE (9 total), please visit the HSDB record page.